molecular formula C10H11FO2 B13589735 1-(2-Fluoro-6-methoxyphenyl)propan-2-one

1-(2-Fluoro-6-methoxyphenyl)propan-2-one

Cat. No.: B13589735
M. Wt: 182.19 g/mol
InChI Key: OEKFRDOKDHQBAD-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 2-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-6-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-6-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-6-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-Fluoro-6-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-6-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through its ability to inhibit or activate target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)propan-2-one: Lacks the fluoro group, resulting in different chemical reactivity and biological activity.

    1-(4-Methoxyphenyl)propan-2-one: The methoxy group is positioned differently, affecting its interaction with molecular targets.

    1-(2-Fluoro-4-methoxyphenyl)propan-2-one: Similar structure but with different substitution pattern, leading to variations in chemical properties.

Uniqueness: 1-(2-Fluoro-6-methoxyphenyl)propan-2-one is unique due to the specific positioning of the fluoro and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(2-fluoro-6-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11FO2/c1-7(12)6-8-9(11)4-3-5-10(8)13-2/h3-5H,6H2,1-2H3

InChI Key

OEKFRDOKDHQBAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1F)OC

Origin of Product

United States

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